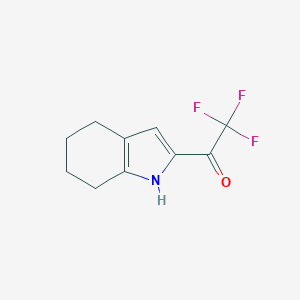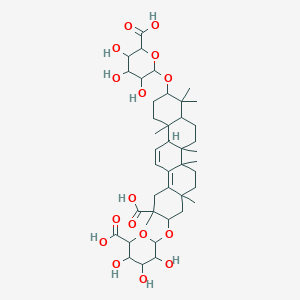
Glpsd
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, apoptosis, and metabolism. It is involved in several signaling pathways, such as the Wnt/β-catenin, insulin, and PI3K/Akt pathways. GSK-3 is a promising drug target for several diseases, including cancer, Alzheimer's disease, diabetes, and bipolar disorder. One of the GSK-3 inhibitors that have gained attention in recent years is the glycogen synthase kinase-3β inhibitor (GSK-3β inhibitor or Glpsd).
Mecanismo De Acción
Glpsd is a potent and selective inhibitor of this compoundβ. It binds to the ATP-binding pocket of the enzyme and prevents its activity. This compoundβ is involved in the phosphorylation of several downstream targets, including β-catenin, glycogen synthase, and tau protein. By inhibiting this compoundβ, this compound can modulate these pathways and affect various cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. It can induce the differentiation of neuronal stem cells into dopaminergic neurons, which are lost in Parkinson's disease. This compound can also reduce the production of pro-inflammatory cytokines in macrophages and microglia, which are involved in various inflammatory diseases. In addition, this compound can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Glpsd has several advantages for lab experiments. It is a well-characterized and selective inhibitor of this compoundβ, which makes it a useful tool for studying the role of this compoundβ in various cellular processes. This compound is also stable and easy to handle, which simplifies its use in experiments. However, this compound has some limitations. It is a synthetic molecule, which may limit its availability and increase its cost. In addition, this compound may have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of Glpsd. One direction is to investigate its therapeutic potential in various diseases, such as Alzheimer's disease, cancer, and diabetes. Another direction is to study its role in stem cell differentiation and tissue regeneration. Furthermore, the development of new this compound inhibitors with improved selectivity and pharmacokinetic properties is an important area of research. Finally, the elucidation of the crystal structure of this compound bound to this compoundβ can provide valuable insights into its mechanism of action and aid in the design of new inhibitors.
Conclusion
This compound is a promising this compoundβ inhibitor with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several future directions for the study of this compound, which can provide valuable insights into its therapeutic potential and aid in the development of new this compound inhibitors.
Métodos De Síntesis
Glpsd is a synthetic molecule that was developed by modifying the structure of the natural product hymenialdisine. It was first synthesized by the group of Professor Koji Nakanishi at Columbia University in 2002. The synthesis involves several steps, including the protection and deprotection of functional groups, the coupling of building blocks, and the purification of the final product.
Aplicaciones Científicas De Investigación
Glpsd has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects in various preclinical models. This compound has also been investigated for its role in stem cell differentiation, insulin signaling, and circadian rhythm regulation.
Propiedades
Número CAS |
139163-13-6 |
|---|---|
Fórmula molecular |
C42H62O16 |
Peso molecular |
822.9 g/mol |
Nombre IUPAC |
6-[[11-carboxy-10-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C42H62O16/c1-37(2)20-10-13-42(7)21(39(20,4)12-11-22(37)55-34-28(47)24(43)26(45)30(57-34)32(49)50)9-8-18-19-16-40(5,36(53)54)23(17-38(19,3)14-15-41(18,42)6)56-35-29(48)25(44)27(46)31(58-35)33(51)52/h8-9,20-31,34-35,43-48H,10-17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54) |
Clave InChI |
ARPNYYIWKXHRTH-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)O)C)C=CC5=C6CC(C(CC6(CCC53C)C)OC7C(C(C(C(O7)C(=O)O)O)O)O)(C)C(=O)O)C)C |
SMILES canónico |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)O)C)C=CC5=C6CC(C(CC6(CCC53C)C)OC7C(C(C(C(O7)C(=O)O)O)O)O)(C)C(=O)O)C)C |
Sinónimos |
GLPSD glyyunnanprosapogenin D |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



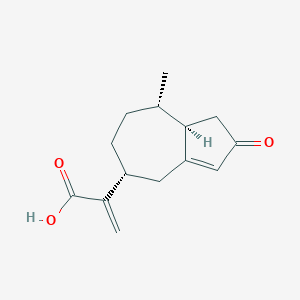


![3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid](/img/structure/B164002.png)

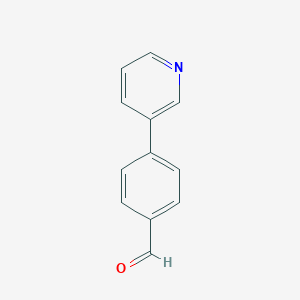
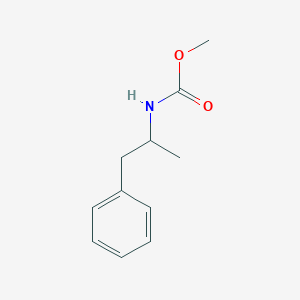


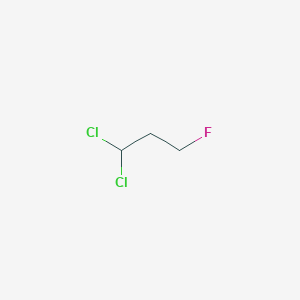
![1-Propanol, 2-methyl-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]-](/img/structure/B164024.png)
